molecular formula C19H19FN2O2S B2360504 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile CAS No. 1025124-23-5

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

Cat. No. B2360504
CAS RN: 1025124-23-5
M. Wt: 358.43
InChI Key: VNJAOPXLXQAKJI-QGOAFFKASA-N
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Description

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TFPNP and is a potent inhibitor of various enzymes.

Scientific Research Applications

Chemical Reactions and Stability

  • The chemical compound tert-butyl phenyl sulfone exhibits distinct reactions and stability characteristics. One study highlights the reaction of tert-butyl-3-thienyl sulfone with excess n-butyllithium, resulting in the formation of a stable 2,4-dilithium derivative. This behavior is in contrast to tert-butyl phenyl sulfone, suggesting unique reaction pathways and stability for tert-butyl sulfones under specific conditions (Stoyanovich, Gol'dfarb, & Chermanova, 1973).

Material Properties

  • A study on polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone shows that these materials exhibit moderate-to-high thermal properties and excellent dielectric properties due to the hydrophobic tert-butyl phenylene oxide structure. This suggests potential applications in areas requiring materials with specific thermal and dielectric characteristics (Chen, Lin, Wang, & Juang, 2017).

Fluorinating Agent Properties

  • The synthesis and properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to tert-butyl phenyl sulfones, are discussed in terms of its utility as a deoxofluorinating agent. This compound has high thermal stability and resistance to aqueous hydrolysis, making it a versatile fluorinating agent in various areas including drug discovery (Umemoto, Singh, Xu, & Saito, 2010).

Photophysical Properties

  • The synthesis of bipolar materials for thermally activated delayed fluorescence based on tert-butyl phenyl sulfones is explored in one study. The manipulation of electron donor units in these materials impacts their electronic, photophysical, and electrochemical properties, indicating potential applications in optoelectronic devices (Huang et al., 2014).

Chemosensor Applications

  • Research into phenoxazine-based fluorescence chemosensors, such as 4PB, which includes tert-butyl phenyl sulfone structures, highlights their selectivity and sensitivity in detecting Ba2+ ions. These chemosensors function through intramolecular charge transfer mechanisms, indicating their potential use in live cell imaging and metal ion detection (Ravichandiran et al., 2019).

Catalytic and Synthetic Applications

  • 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to tert-butyl phenyl sulfones, has been used as a multi-coupling reagent in various synthetic applications, showing versatility in forming highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).

Ligand Coordination and Metal Complexes

  • The synthesis of chiral sulfoxide pincer complexes of magnesium, rhodium, and iridium using tert-butyl phenyl sulfoxide as a ligand demonstrates potential applications in N-H activation and selective sulfoxide reduction. These complexes exhibit interesting coordination properties and potential applications in catalysis (Locke et al., 2015).

Pharmaceutical and Biological Applications

  • In the realm of pharmaceuticals, cephem sulfones, which include tert-butyl ketones, have been studied as inhibitors of human leukocyte elastase. These compounds exhibit significant biochemical activity and stability, highlighting their potential use in medical research (Alpegiani et al., 1994).

properties

IUPAC Name

(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJAOPXLXQAKJI-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

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